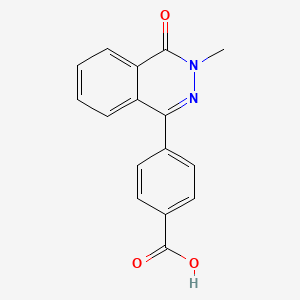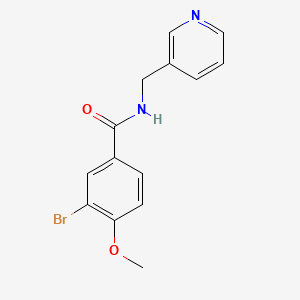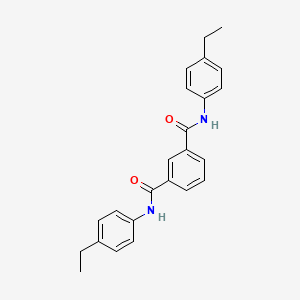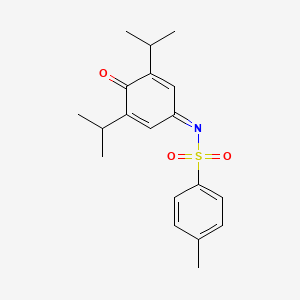![molecular formula C18H18N2O3 B5810040 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for scientific research. In
作用機序
The mechanism of action of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and other diseases. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit cell proliferation and migration, which are essential processes for the progression of cancer. Furthermore, it has been shown to reduce inflammation and enhance immune response, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of using 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at low concentrations. Additionally, it has been shown to have low toxicity and minimal side effects in animal models. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, more research is needed to explore the potential of this compound as a tool for drug discovery and development.
合成法
The synthesis of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzoic acid with ethyl glyoxylate in the presence of a catalyst to form 2-ethoxycarbonylbenzoyl glycine. This intermediate is then reacted with 2-(3-ethoxyphenoxy)ethylamine in the presence of a dehydrating agent to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antiviral, and antibacterial properties. These properties make it a valuable tool for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-[2-(3-ethoxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-14-6-5-7-15(12-14)23-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUDAMWHRZYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)
